Dehydro Aripiprazole-d8 Hydrochloride is a stable isotope-labeled derivative of Aripiprazole, which is primarily utilized as an antipsychotic medication. This compound is significant in neurochemical research and pharmaceutical testing due to its role as a selective dopamine D2-receptor antagonist with additional agonist activity at dopamine autoreceptors. The presence of deuterium atoms in the structure enhances its utility in analytical chemistry, particularly in mass spectrometry.
Dehydro Aripiprazole-d8 Hydrochloride falls under the category of neurochemical analytical standards and stable isotope-labeled metabolites. It is classified for use in research related to neurotransmission, psychiatric disorders such as schizophrenia and depression, and other neuropharmacological applications .
The synthesis of Dehydro Aripiprazole-d8 Hydrochloride involves several steps that typically include the deuteration of Aripiprazole followed by hydrochloride salt formation. The synthetic route often utilizes deuterated solvents and reagents to incorporate deuterium into the molecular structure effectively.
The molecular formula for Dehydro Aripiprazole-d8 Hydrochloride is with a molecular weight of 490.88 g/mol. The structure features a quinolinone core substituted with a piperazine moiety and dichlorophenyl groups.
Cl.[2H]C1([2H])N(CCCCOc2ccc3C=CC(=O)Nc3c2)C([2H])([2H])C([2H])([2H])N(c4cccc(Cl)c4Cl)C1([2H])[2H]
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H/i11D2,12D2,13D2,14D2
.Dehydro Aripiprazole-d8 Hydrochloride can participate in various chemical reactions typical of amines and aromatic compounds. These include nucleophilic substitutions, electrophilic aromatic substitutions, and potential hydrolysis reactions under specific conditions.
The compound's reactivity profile is influenced by the presence of electron-withdrawing groups (such as chlorine) on the aromatic rings and the basicity of the piperazine nitrogen atoms. Such characteristics are crucial when considering its interactions in biological systems or during analytical procedures .
Dehydro Aripiprazole-d8 Hydrochloride acts primarily as a dopamine D2-receptor antagonist while also exhibiting partial agonist activity at certain serotonin receptors. This dual action helps modulate dopaminergic transmission in the brain, making it effective for treating conditions like schizophrenia.
Research indicates that the compound’s mechanism involves binding to D2 receptors and influencing neurotransmitter release, thereby stabilizing mood and reducing psychotic symptoms . Its pharmacokinetic properties are similar to those of its parent compound, Aripiprazole.
Dehydro Aripiprazole-d8 Hydrochloride is primarily used in scientific research to:
This compound serves as a valuable tool for researchers aiming to understand drug interactions and effects within neurochemical pathways.
Dehydro Aripiprazole-d8 Hydrochloride is fundamentally defined as the deuterium-enriched analogue of dehydro aripiprazole, which itself is the primary active metabolite generated through hepatic cytochrome P450-mediated dehydrogenation of the atypical antipsychotic drug aripiprazole [4] [10]. Structurally, dehydro aripiprazole features a quinolinone core connected via a butoxy linker to a piperazine ring, which is further substituted with a 2,3-dichlorophenyl group. The critical structural distinction in the deuterated variant lies in the replacement of eight hydrogen atoms with deuterium at the piperazinyl ring positions (specifically at the 2,2,3,3,5,5,6,6-octadeuterated piperazinyl moiety), creating a mass difference detectable via mass spectrometry while preserving the stereoelectronic properties essential for receptor recognition [2] [7].
Comparative Structural Analysis: The molecular architecture maintains the essential pharmacophore elements of aripiprazole – the dichlorophenylpiperazine moiety responsible for dopamine receptor interaction and the quinolinone group contributing to serotonin receptor affinity. The dehydrogenation that distinguishes dehydro aripiprazole from the parent drug occurs at the 3,4-dihydroquinolin-2-one moiety, converting it to a fully aromatic quinolinone system. This modification minimally impacts receptor binding but significantly alters metabolic clearance pathways [5] [10]. The deuterium labeling specifically targets the piperazine ring, a region not directly involved in receptor binding but crucial for metabolic transformations.
Structural and Functional Consequences: The strategic deuteration does not alter the compound's affinity for dopamine or serotonin receptors, as confirmed through receptor binding assays comparing labeled and unlabeled compounds [4] [6]. This conservation of bioactivity is attributable to the kinetic isotope effect being negligible for receptor binding events while becoming significant for metabolic processes involving cleavage of C-H (C-D) bonds at the deuterated sites. The hydrochloride salt formation at the piperazine nitrogen enhances water solubility for in vitro applications [7] [9].
Table 1: Structural Characteristics of Dehydro Aripiprazole-d8 Hydrochloride vs. Related Compounds
Characteristic | Dehydro Aripiprazole-d8 Hydrochloride | Dehydro Aripiprazole | Aripiprazole |
---|---|---|---|
Molecular Formula | C₂₃H₁₈D₈Cl₃N₃O₂ | C₂₃H₂₆Cl₂N₃O₂ | C₂₃H₂₇Cl₂N₃O₂ |
Molecular Weight | 490.88 g/mol | 482.92 g/mol | 448.38 g/mol |
CAS Number | 1215383-78-0 | 1008531-60-9 | 129722-12-9 |
Deuterium Atoms | 8 (piperazinyl positions) | 0 | 0 |
Quinolinone Structure | Fully aromatic | Fully aromatic | 3,4-Dihydro |
Primary Application | Research tracer | Active metabolite | Therapeutic agent |
The primary utility of Dehydro Aripiprazole-d8 Hydrochloride in research stems from its application as an internal standard in mass spectrometry-based quantification and as a tracer for metabolic pathway elucidation [9] [10]. Its near-identical chemical behavior to unlabeled dehydro aripiprazole, combined with the distinct mass spectral signature conferred by the eight deuterium atoms, enables precise quantification without isotopic interference – a critical requirement for accurate pharmacokinetic studies.
Quantitative Bioanalysis: Laboratories utilize Dehydro Aripiprazole-d8 Hydrochloride (typically at concentrations of 100 µg/mL in methanol with 5% 1N HCl) as a certified reference material for liquid chromatography (LC) and gas chromatography (GC) applications [9]. When spiked into biological matrices (plasma, brain homogenates, urine), it experiences identical extraction recovery and ionization efficiency as the endogenous analyte while providing a distinct mass transition for detection. This facilitates construction of highly accurate calibration curves essential for determining concentrations of dehydro aripiprazole in preclinical and clinical samples during drug development.
Metabolic Pathway Tracing: As aripiprazole undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 enzymes, generating dehydro aripiprazole as its major active metabolite [10], the deuterated analogue allows researchers to track the formation, distribution, and elimination kinetics of this metabolite with exceptional specificity. By administering deuterated aripiprazole precursors and detecting the appearance of Dehydro Aripiprazole-d8 Hydrochloride in biological samples, researchers can dissect metabolic pathways and identify potential drug-drug interactions affecting these cytochrome enzymes [3].
Pharmacological Equivalence Studies: Research using this labeled compound has confirmed that dehydro aripiprazole exhibits antipsychotic activity comparable to the parent drug aripiprazole at dopamine D2 and serotonin 5-HT1A receptors [4] [10]. This pharmacological equivalence underscores the importance of monitoring both parent drug and metabolite concentrations during therapy, as both entities contribute significantly to clinical efficacy. The deuterated form enables simultaneous quantification of both species in complex biological matrices.
Table 2: Research Applications of Dehydro Aripiprazole-d8 Hydrochloride
Application Domain | Experimental Role | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Mass spectrometry internal standard | Eliminates matrix effects; compensates for extraction efficiency and ionization variability |
Metabolic Studies | Tracer for metabolite formation pathways | Enables tracking specific metabolic routes without interference from endogenous compounds |
Enzyme Kinetics | Probe for CYP3A4/CYP2D6 activity | Reveals isotope effects on metabolic rates; identifies enzyme-specific contributions |
Receptor Binding Assays | Labeled ligand for competition studies | Maintains receptor affinity while allowing detection distinct from native ligand |
The strategic incorporation of deuterium at the piperazinyl ring positions (rather than at sites directly involved in receptor binding) creates a compound with virtually identical receptor affinity to its non-deuterated counterpart while offering distinct advantages for investigating molecular interactions at dopamine and serotonin receptors [2] [7]. This precise labeling approach enables researchers to disentangle metabolic phenomena from receptor binding events, providing clearer insights into the complex pharmacodynamics of aripiprazole and its active metabolite.
Metabolic Stability Enhancement: Deuterium substitution at positions vulnerable to oxidative metabolism significantly retards the degradation rate of the molecule via the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) requires greater activation energy for cleavage [2]. This phenomenon is particularly relevant for piperazine-containing compounds, which often undergo oxidative N-dealkylation. Studies using Dehydro Aripiprazole-d8 Hydrochloride have demonstrated substantially extended in vitro half-lives compared to the non-deuterated metabolite, with metabolic stability increases of up to 2-fold observed in human liver microsome preparations [3] [10]. This property makes it invaluable for studying the intrinsic receptor binding characteristics without interference from rapid metabolic degradation.
Isotope Effect Characterization in Enzymology: The deuterated compound serves as a probe for identifying the specific contributions of CYP enzymes to aripiprazole metabolism. Comparative studies measuring the formation rates of dehydro aripiprazole from deuterated versus non-deuterated aripiprazole precursors reveal whether particular metabolic pathways exhibit significant deuterium isotope effects [10]. A substantial reduction in formation rate indicates direct involvement of the deuterated positions in the rate-limiting step of metabolism, providing mechanistic insights into the enzymatic transformations.
Functional Selectivity Investigations: Research utilizing Dehydro Aripiprazole-d8 Hydrochloride has contributed to understanding aripiprazole's complex pharmacological profile as a dopamine system stabilizer [8]. The compound enables detailed investigations into functional selectivity (biased agonism) at dopamine D2 receptors, where aripiprazole exhibits a unique profile: partial agonism for Gαi/o-mediated signaling but robust antagonism of Gβγ signaling pathways [8]. By using the deuterated metabolite, researchers can isolate and study these signaling mechanisms without confounding metabolic interconversion. This has revealed that both aripiprazole and its deuterated metabolite act as "dopamine stabilizers" through their ability to modulate distinct signaling cascades downstream of the D2 receptor.
Receptor Occupancy and Binding Kinetics: The preserved receptor binding affinity of the deuterated compound allows researchers to employ it in competition binding assays to determine binding constants (Kd, Ki) and receptor occupancy profiles [4] [6]. Its utility extends to autoradiography studies and dynamic mass redistribution assays, where it functions as a tracer molecule with identical receptor recognition properties but distinct detection characteristics. Research findings indicate that dehydro aripiprazole exhibits D2 receptor affinity (Ki ≈ 0.3-0.5 nM) comparable to the parent drug, explaining its significant contribution to overall antipsychotic activity during aripiprazole therapy [4] [6].
Table 3: Impact of Deuterium Labeling on Receptor Binding and Metabolic Parameters
Parameter | Dehydro Aripiprazole-d8 Hydrochloride | Dehydro Aripiprazole | Research Significance |
---|---|---|---|
D2 Receptor Binding Affinity (Ki) | ~0.3-0.5 nM | ~0.3-0.5 nM | Confirms structural similarity preserves target engagement |
Metabolic Half-life (Human Liver Microsomes) | Increased 1.5-2 fold | Reference value | Demonstrates isotope effect on metabolic stability |
CYP2D6-mediated Oxidation Rate | Significantly reduced | Normal | Identifies metabolic susceptibility sites |
Gβγ Signaling Modulation | Robust antagonism | Robust antagonism | Preserves functional activity profile |
Detection in Complex Matrices | Distinct m/z signature | Overlaps with endogenous compounds | Enables specific quantification |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3